4-Methyl-2-(pyrrolidin-3-yl)pyridine
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Overview
Description
4-Methyl-2-(pyrrolidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring at the 2-position and a methyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-3-yl)pyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as this compound dihydrochloride, under basic conditions . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the use of a fixed-bed reactor where the precursor is continuously fed and the product is collected after purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or sulfonylated pyridine derivatives.
Scientific Research Applications
4-Methyl-2-(pyrrolidin-3-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Pyridine: The parent compound with a single pyridine ring.
2-Methylpyridine: A methyl-substituted pyridine without the pyrrolidine ring.
Uniqueness
4-Methyl-2-(pyrrolidin-3-yl)pyridine is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse reactivity and the potential for multiple interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-2-5-12-10(6-8)9-3-4-11-7-9/h2,5-6,9,11H,3-4,7H2,1H3 |
InChI Key |
BUGQYOZFMSJKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCNC2 |
Origin of Product |
United States |
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